molecular formula C15H19N3O3 B5801134 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine

1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine

Cat. No. B5801134
M. Wt: 289.33 g/mol
InChI Key: OQGOZEUKJCLPBS-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is a chemical compound that belongs to the family of piperazine derivatives. It is a yellow crystalline powder that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell membrane. It may also work by inhibiting the production of inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity and to reduce oxidative stress. It has also been shown to have anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been shown to have cytotoxic activity against cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine in lab experiments is its antimicrobial activity. It can be used to study the effects of antimicrobial agents on various bacteria and fungi. Additionally, its anti-inflammatory and cytotoxic activities make it a potential candidate for studying the effects of anti-inflammatory and anticancer agents.
One limitation of using this compound in lab experiments is its potential toxicity. It may have adverse effects on living organisms at high concentrations. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine. One direction is to study its potential use as an antimicrobial agent in various applications such as food preservation and medical treatments. Another direction is to study its potential use as an anti-inflammatory and anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine involves the reaction of 2-nitroacetophenone with propenal in the presence of piperazine. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been studied for its potential applications in scientific research. It has been shown to have antimicrobial activity against various bacteria and fungi. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been shown to have cytotoxic activity against cancer cells.

properties

IUPAC Name

1-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-13(19)17-11-9-16(10-12-17)8-4-6-14-5-2-3-7-15(14)18(20)21/h2-7H,8-12H2,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGOZEUKJCLPBS-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.